molecular formula C17H20ClN5O B5572417 2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5572417
M. Wt: 345.8 g/mol
InChI Key: UIUJETSWIGWNMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide" often involves complex organic reactions, including the use of pyrrolidinyl and pyrimidinyl groups. For example, the preparation and characterization of crystalline forms of related compounds involve X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy, highlighting the intricate nature of their synthesis (Yanagi et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated through techniques like X-ray diffraction, which provides insights into the polymorphic forms, and spectroscopic methods including IR and NMR, which help in understanding the functional group vibrations and molecular backbone respectively. The structural analysis of related compounds has shown that different polymorphs can exhibit distinct thermal and spectroscopic properties, indicating the importance of molecular structure on the compound's physical properties (Yanagi et al., 2000).

Chemical Reactions and Properties

Compounds with a similar structure undergo various chemical reactions, including acylation, cycloaddition, and substitution reactions, which can significantly alter their chemical properties and potential applications. For instance, acylation reactions of related pyrimidine derivatives can lead to the formation of different acylated products, demonstrating the compound's reactivity and versatility in chemical synthesis (Steinlin & Vasella, 2009).

Physical Properties Analysis

The physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the compound's behavior in different environments. For related compounds, thermal analysis and X-ray powder diffraction are essential tools in determining their physical state, stability, and crystalline forms, which in turn affect their solubility and potential for formulation (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are key factors in the application of such compounds. Studies on related compounds have shown that their chemical properties can be tailored through synthetic modifications, leading to compounds with desired reactivity and chemical behavior (Steinlin & Vasella, 2009).

Scientific Research Applications

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, pyrimidine derivatives have shown a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrimidine scaffolds in drug design (Rahmouni et al., 2016). Similarly, benzamide derivatives have been explored for their neuroleptic activity, where compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide demonstrated significant potency, suggesting potential applications in psychosis treatment (Iwanami et al., 1981).

Organic Synthesis and Chemical Reactions

In organic synthesis, the reactivity of pyrimidine and benzamide analogs has been exploited to develop new chemical transformations. For example, the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties involves strategic functionalization of the pyrimidine nucleus, demonstrating the compound's utility in synthesizing biologically active molecules (El-Bayouki et al., 1988). Additionally, the preparation and characterization of crystalline forms of related compounds underscore the importance of understanding solid-state properties for pharmaceutical applications (Yanagi et al., 2000).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of pyrimidine and benzamide derivatives have been a significant focus of research. Studies have synthesized and evaluated new coumarin derivatives, including pyrimidinones, for their antimicrobial activity, highlighting the potential of these compounds in addressing resistant microbial strains (Al-Haiza et al., 2003). Moreover, alkylating benzamides with melanoma cytotoxicity have been discovered, indicating the potential of benzamide derivatives in targeted cancer therapy (Wolf et al., 2004).

Safety and Hazards

Sigma-Aldrich provides “2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide” as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

Future Directions

The pyrrolidine ring, a component of “2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide”, is widely used in drug discovery . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-chloro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-6-2-1-5-13(14)17(24)20-8-7-19-15-11-16(22-12-21-15)23-9-3-4-10-23/h1-2,5-6,11-12H,3-4,7-10H2,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUJETSWIGWNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

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